molecular formula C26H23N5O3 B12130118 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B12130118
M. Wt: 453.5 g/mol
InChI Key: TVCJJFUDEPSWKO-UHFFFAOYSA-N
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Description

The molecule features a 1,4-dihydropyrimidine core substituted with a benzoxazole ring at position 2, a methoxyphenyl carboxamide at position 5, and additional methyl and phenyl groups. These modifications are hypothesized to enhance target binding and metabolic stability compared to simpler DHPs like nifedipine .

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-16-22(24(32)28-18-12-6-8-14-20(18)33-2)23(17-10-4-3-5-11-17)30-25(27-16)31-26-29-19-13-7-9-15-21(19)34-26/h3-15,23H,1-2H3,(H,28,32)(H2,27,29,30,31)

InChI Key

TVCJJFUDEPSWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole moiety, followed by the introduction of the methoxyphenyl and dihydropyrimidine groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole or methoxyphenyl moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a fluorescent probe.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety may play a crucial role in binding to these targets, while the methoxyphenyl and dihydropyrimidine groups contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Evidence Source
Target Compound 1,4-Dihydropyrimidine 2-(Benzoxazol-2-ylamino), 5-(N-2-methoxyphenyl carboxamide), 6-methyl, 4-phenyl N/A
N-(Substituted Phenyl)-2-Methyl-4-(...) Benzimidazole-3-Carboxamide () Benzimidazole-DHP hybrid Benzimidazole at position 2, substituted phenyl carboxamide
AZ257 () 1,4-Dihydropyridine 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}, 5-cyano, 2-furyl
Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate () 1,4-Dihydropyrimidine 2-Allylsulfanyl, ethyl ester at position 5
2-Methyl-5-(...) Benzenesulfonamide () Pyrimidine-Benzoxazine hybrid Benzoxazine amino group, sulfonamide

Key Observations :

  • The benzoxazole group in the target compound may confer stronger π-π stacking interactions compared to benzimidazole () or benzodioxin () derivatives .
  • The 2-methoxyphenyl carboxamide likely enhances solubility over ethyl ester derivatives () but may reduce membrane permeability compared to thioether groups () .

Pharmacological Activity Comparison

Available activity data for structural analogs:

Compound Name/ID Reported Activity Mechanism/IC50 (If Available) Evidence Source
Compound 11 () High binding affinity to kinase targets IC50 = 12 nM (hypothetical model)
AZ331 () Antihypertensive Calcium channel modulation
Benzimidazole-DHP () Antimicrobial, anticancer DNA intercalation

Implications for Target Compound :

  • The benzoxazole moiety may improve selectivity for kinase targets compared to benzimidazole-based compounds .
  • The absence of a thio group (vs. AZ257) might reduce oxidative metabolism, enhancing plasma stability .

Physicochemical Properties

Property Target Compound (Predicted) Ethyl Ester Analog () AZ257 ()
Molecular Weight ~464.5 g/mol 372.4 g/mol 523.9 g/mol
LogP (Predicted) 3.2 2.8 4.1
Aqueous Solubility Moderate Low Poor

Analysis :

  • The carboxamide group in the target compound improves solubility compared to ester derivatives () .

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